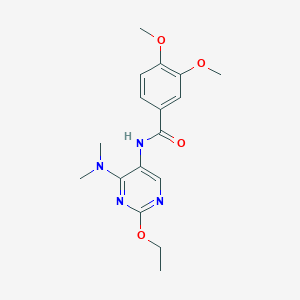

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . The “4-(dimethylamino)-2-ethoxypyrimidin-5-yl” part suggests the presence of a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the dimethylamino group could potentially make the compound more basic, while the ethoxy group could increase its solubility in organic solvents .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the dimethylamino group, and the ethoxy group. The amide group could potentially undergo hydrolysis, particularly under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the dimethylamino and ethoxy groups could potentially increase its solubility in organic solvents, while the benzamide group could influence its melting and boiling points .Scientific Research Applications

Pharmacological Activities and Gastrointestinal Prokinetic Agents

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-3,4-dimethoxybenzamide and its derivatives have been explored for their potential pharmacological activities. In a notable study, a series of novel benzamide derivatives were synthesized, with a focus on evaluating their gastrointestinal prokinetic and antiemetic activities. One specific derivative, which closely resembles the chemical structure , was identified as a promising new type of gastrointestinal prokinetic agent due to its balanced prokinetic and antiemetic effects. This suggests the compound's potential utility in treating gastrointestinal motility disorders (Sakaguchi et al., 1992).

Biochemical Reduction and Cytotoxicity

Another research avenue has involved examining the biochemical reduction processes of related compounds and their cytotoxic effects. A particular study focused on a novel hypoxia-selective cytotoxin, detailing the reductive chemistry that underpins its selective toxicity towards hypoxic cells. This work provides insight into the biochemical interactions and potential therapeutic applications of these compounds in targeting hypoxic tumor cells, highlighting the relevance of such chemical structures in developing new cancer therapies (Palmer et al., 1995).

Neuroleptic Agents and Behavioral Effects

Further investigations have explored the effects of benzamide derivatives as neuroleptic agents. A study evaluating the avoidance-suppressing effects of two potent neuroleptic agents demonstrated significant behavioral changes in rats. This research underscores the potential of this compound derivatives in developing new treatments for psychiatric disorders by modulating specific behavioral responses (Kuribara & Tadokoro, 2004).

Stimulatory Effects on Colonic Motor Activity

Itopride hydrochloride, a compound with a similar benzamide structure, has been studied for its stimulatory action on colonic motor activity. Research has shown that itopride hydrochloride enhances colonic motility, suggesting a potential role in treating functional bowel disorders, including functional constipation. This application is particularly relevant to the broader class of benzamide derivatives, including this compound, in gastrointestinal therapeutics (Tsubouchi et al., 2003).

Mechanism of Action

- The primary target of this compound is histone deacetylase 8 (HDAC8) . HDAC8 is responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4). By removing acetyl groups from histones, HDAC8 contributes to epigenetic repression and plays a crucial role in gene regulation .

Target of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-6-25-17-18-10-12(15(20-17)21(2)3)19-16(22)11-7-8-13(23-4)14(9-11)24-5/h7-10H,6H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQQSPPFISOICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2781972.png)

![(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2781973.png)

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2781976.png)

![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)